N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a DNA adduct, a type of DNA damage where a chemical group becomes covalently bound to DNA. It is formed by the reaction of acetaldehyde, a metabolite of ethanol, with the N2 position of guanine in DNA [, , ]. This adduct is considered a significant biomarker for alcohol-associated cancers [].
N2-Ethyl-2'-deoxyguanosine belongs to the class of nucleoside analogs, specifically modified forms of deoxyguanosine. It is categorized as a DNA adduct, which refers to a compound formed when a chemical binds to DNA, potentially disrupting normal cellular functions.
The synthesis of N2-ethyl-2'-deoxyguanosine typically involves several steps, starting from 2'-deoxyguanosine. One common method includes the reaction of deoxyguanosine with acetaldehyde under acidic conditions. The following outlines the synthesis process:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. For example, reactions are often conducted in methanol or aqueous solutions at controlled temperatures to optimize product formation and minimize degradation.
N2-Ethyl-2'-deoxyguanosine has a complex molecular structure characterized by:
The presence of the ethyl group alters hydrogen bonding capabilities and steric interactions, which can affect how this nucleoside interacts with DNA polymerases during replication.
N2-Ethyl-2'-deoxyguanosine participates in various chemical reactions:
The mechanism by which N2-ethyl-2'-deoxyguanosine exerts its effects involves:
The physical and chemical properties of N2-ethyl-2'-deoxyguanosine include:
The melting point and specific solubility characteristics may vary based on purity and preparation methods but are generally consistent with those observed for other nucleoside analogs.
N2-Ethyl-2'-deoxyguanosine has several scientific applications:
N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a structurally modified deoxyguanosine derivative formed by the alkylation of the exocyclic amino group (N² position) of the guanine base with an ethyl group (–CH₂CH₃). Its molecular formula is C₁₂H₁₇N₅O₄, with a molecular weight of 295.30 g/mol, distinguishing it from the native deoxyguanosine molecule (C₁₀H₁₃N₅O₄; 267.24 g/mol) [1] [4]. The ethyl adduction occurs specifically at the N² position, preserving the imidazole and pyrimidine rings of the purine base but altering its hydrogen-bonding capacity and steric profile. This modification does not affect the sugar moiety's β-D-2'-deoxyribofuranose structure, maintaining the C1'-N9 glycosidic bond characteristic of canonical purine nucleosides [1] [10].
Spectroscopic and crystallographic analyses confirm that the ethyl group introduces significant steric bulk in the major groove of DNA. The SMILES notation (CCNC1=Nc2c(ncn2[C@H]3CC@HC@@HO3)C(=O)N1) and InChI key (VOKQFDULHQUWAV-XLPZGREQSA-N) provide precise descriptors of its atomic connectivity and stereochemistry [1]. Nuclear magnetic resonance (NMR) studies reveal altered chemical shifts at the N² position and adjacent atoms, confirming electronic redistribution within the guanine ring system. Quantum mechanical modeling suggests this adduct adopts syn and anti conformations about the glycosidic bond, with the syn conformation predominating in duplex DNA due to steric clashes between the ethyl group and the sugar moiety [3] [9].
Table 1: Atomic-Level Characterization of N2-Ethyl-2'-deoxyguanosine
Property | Specification |
---|---|
Molecular Formula | C₁₂H₁₇N₅O₄ |
Molecular Weight | 295.30 g/mol |
SMILES Notation | CCNC1=Nc2c(ncn2[C@H]3CC@HC@@HO3)C(=O)N1 |
InChI Key | VOKQFDULHQUWAV-XLPZGREQSA-N |
Glycosidic Bond Angle | syn (≈70°) and anti (≈110°) conformations |
Modification Site | N² position of guanine (major groove orientation) |
N2-Ethyl-2'-deoxyguanosine exhibits moderate aqueous solubility (>5 mg/mL in water at 25°C), comparable to native deoxyguanosine, facilitating its handling in experimental systems [1]. Its stability profile, however, reveals context-dependent variations. In purified solid form, it appears as a white to off-white powder that remains stable for extended periods when stored desiccated at 2–8°C. Under physiological conditions (pH 7.4, 37°C), the adduct demonstrates considerable stability within DNA duplexes, with a half-life exceeding 24 hours [5] [8]. This persistence enables its accumulation in tissues and detection in biomonitoring studies.
The adduct’s chemical reactivity is influenced by pH and redox conditions. Acidic environments (pH <5) promote depurination due to protonation at N7 of the guanine ring, accelerating glycosidic bond cleavage. Conversely, alkaline conditions (pH >9) do not degrade the ethyl linkage but may alter the sugar pucker conformation. The ethyl group itself exhibits no hydrolytic susceptibility under physiological conditions, contributing to the adduct’s longevity in biological matrices [5] [8]. Spectrophotometric analysis shows altered UV absorption maxima (λₘₐₓ ≈ 255 nm at pH 1) compared to deoxyguanosine (λₘₐₓ ≈ 252 nm at pH 7), reflecting electronic perturbations in the chromophore [4] [6].
In biological systems, the adduct’s stability allows for reliable quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. Its hydrophilic interaction chromatography (HILIC) behavior facilitates separation from unmodified nucleosides, with characteristic mass transitions at m/z 296.1 → 180.1 providing analytical specificity [8].
The ethyl modification at the N² position induces significant deviations from native deoxyguanosine in biochemical behavior while retaining overall structural similarity:
Hydrogen-Bonding Capacity: The ethyl group sterically occludes the Hoogsteen edge of guanine, abolishing its ability to act as a hydrogen bond acceptor at N7 and O6. Watson-Crick pairing with cytosine remains possible but with reduced thermodynamic stability. Molecular dynamics simulations indicate a 30–40% decrease in hydrogen-bond strength in the dG:dC pair upon ethylation, increasing mispairing frequencies during replication [3] [9].
Thermodynamic Stability: DNA duplexes containing N2-Et-dG exhibit melting temperature (Tₘ) reductions of 5–8°C compared to unmodified counterparts, depending on sequence context. This destabilization arises from both hydrophobic disruption of base stacking and altered hydration patterns in the major groove. Notably, the ethyl group creates a localized hydrophobic patch that repels water molecules typically bridging DNA and proteins [3] [9].
Polymerase Interactions: Steady-state kinetic analyses reveal divergent handling by polymerases. Mammalian replicative DNA polymerases (pol α and pol δ) incorporate N2-ethyl-dGTP opposite dC with frequencies only 37–400 times lower than dGTP—significantly higher than the discrimination observed with oxidative lesions like 8-oxo-dGTP (320-fold lower than N2-Et-dGTP) [2]. Extension past the lesion is moderately impaired (3.8–6.3-fold reduction), contrasting with profound blockage by some bulky adducts. Translesion synthesis polymerases like pol η exhibit enhanced bypass efficiency, contributing to error-prone replication [3].
Transcriptional Effects: Unlike replicative polymerases, multisubunit RNA polymerases (RNAPs) experience strong blockage at N2-Et-dG sites. Mammalian RNAPII exclusively incorporates cytidine monophosphate (CMP) opposite the lesion but stalls elongation, reducing CTP incorporation by ≈1500-fold. This contrasts with T7 RNAP (single subunit), which fails to incorporate any nucleotide opposite the adduct. Structural modeling suggests the ethyl group clashes with the "trigger loop" of RNAPII, explaining transcriptional arrest [1] [9].
Table 2: Functional Comparison of N2-Ethyl-2'-deoxyguanosine and 2'-Deoxyguanosine
Property | N2-Ethyl-2'-deoxyguanosine | 2'-Deoxyguanosine |
---|---|---|
Molecular Weight | 295.30 g/mol | 267.24 g/mol |
Hydrogen Bond Donors | 4 (increased steric hindrance) | 3 (unobstructed) |
Melting Temp Depression | 5–8°C (in duplex DNA) | Reference (no depression) |
dNTP Insertion Frequency (pol δ) | 37-fold ↓ vs dGTP | Reference (100%) |
Transcription Blockage (RNAPII) | Strong blockage (1500-fold ↓ CTP incorporation) | Minimal effect |
Primary Pairing Partner | dC (with reduced fidelity) | dC (high fidelity) |
This comprehensive physicochemical profile establishes N2-ethyl-2'-deoxyguanosine as a structurally stable but functionally disruptive DNA lesion with distinct biochemical handling compared to its unmodified counterpart.
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